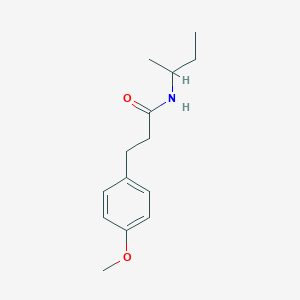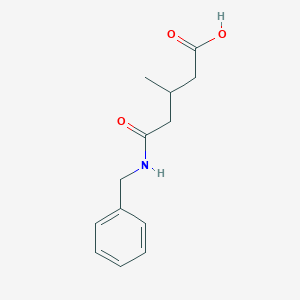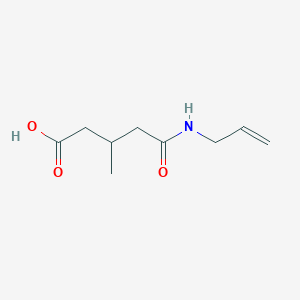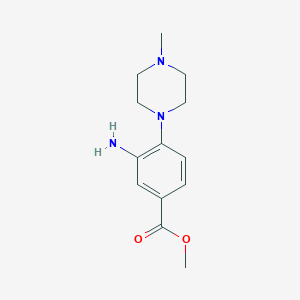
N-(sec-butyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-(4-methoxyphenyl)propanamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune response. BML-190 has been studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
Mécanisme D'action
N-(sec-butyl)-3-(4-methoxyphenyl)propanamide selectively binds to the CB2 receptor and inhibits its activation by endocannabinoids. This leads to a reduction in inflammation and immune response, as the CB2 receptor is primarily found in immune cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and immune response in various animal models of disease. It has also been shown to reduce neuropathic pain and to inhibit tumor growth. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells involved in inflammation and immune response. However, one limitation is that this compound may not be effective in all types of inflammation and immune-related diseases, as the CB2 receptor is not the only receptor involved in these processes.
Orientations Futures
1. Further studies are needed to fully understand the biochemical and physiological effects of N-(sec-butyl)-3-(4-methoxyphenyl)propanamide and its potential therapeutic applications in various inflammatory and autoimmune diseases.
2. Studies are needed to determine the optimal dosing and administration of this compound for different disease states.
3. Combination therapies using this compound and other anti-inflammatory agents should be explored to determine if they have synergistic effects.
4. Studies should be conducted to investigate the potential use of this compound in reducing inflammation and immune response in organ transplantation and graft rejection.
5. The potential of this compound in treating chronic pain conditions should be further explored.
Méthodes De Synthèse
N-(sec-butyl)-3-(4-methoxyphenyl)propanamide can be synthesized through a multi-step process starting with the reaction of 4-methoxybenzaldehyde with sec-butylamine to form N-(sec-butyl)-4-methoxybenzylamine. This intermediate is then reacted with acryloyl chloride to form N-(sec-butyl)-3-(4-methoxyphenyl)acrylamide, which is then reduced to the final product, this compound.
Applications De Recherche Scientifique
N-(sec-butyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been studied for its potential to reduce neuropathic pain and to inhibit tumor growth.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-butan-2-yl-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C14H21NO2/c1-4-11(2)15-14(16)10-7-12-5-8-13(17-3)9-6-12/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,15,16) |
Clé InChI |
DVHNYHUAJALYRV-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)CCC1=CC=C(C=C1)OC |
SMILES canonique |
CCC(C)NC(=O)CCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)

![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)